molecular formula C8H8BrClO B7880781 1-Bromo-4-chloro-5-methoxy-2-methylbenzene

1-Bromo-4-chloro-5-methoxy-2-methylbenzene

Cat. No.: B7880781
M. Wt: 235.50 g/mol
InChI Key: DQDGGESGQDCTGD-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-5-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methoxy-5-methylphenol. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The use of continuous flow reactors and advanced separation techniques ensures efficient production and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-5-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-chloro-5-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (methoxy and methyl) influences its reactivity and interaction with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-chloro-5-methoxy-2-methylbenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

1-bromo-4-chloro-5-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDGGESGQDCTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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